Methyl-(3,5-dinitrophenyl)-sulfon

Description

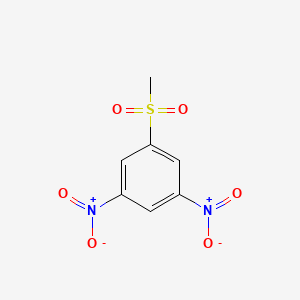

Methyl-(3,5-dinitrophenyl)-sulfone (C₇H₆N₂O₆S), also known as 3,5-dinitrophenyl methyl sulfone, is a sulfone derivative featuring a benzene ring substituted with two nitro groups at the 3- and 5-positions and a methanesulfonyl group at the 1-position. Its IUPAC name is 1-methanesulfonyl-3,5-dinitrobenzene, and its molecular weight is 246.19734 g/mol . The compound’s structure includes a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of the nitro (-NO₂) and sulfone (-SO₂) groups.

Key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₆S |

| Molecular Weight | 246.19734 g/mol |

| SMILES | CS(=O)(=O)c1cc(cc(c1)N+[O-])N+[O-] |

| InChIKey | LBFJOFCCCFUMIP-UHFFFAOYSA-N |

| CAS Registry Number | 41085-53-4 |

Properties

Molecular Formula |

C7H6N2O6S |

|---|---|

Molecular Weight |

246.20 g/mol |

IUPAC Name |

1-methylsulfonyl-3,5-dinitrobenzene |

InChI |

InChI=1S/C7H6N2O6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 |

InChI Key |

LBFJOFCCCFUMIP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Pre-nitrated Intermediates

Direct sulfonation of nitro-substituted benzene derivatives presents challenges due to the electron-withdrawing nature of nitro groups, which deactivate the ring toward electrophilic attack. However, under vigorous conditions, sulfonation can occur. For example, heating 3,5-dinitrotoluene with fuming sulfuric acid (oleum) at 150–200°C may introduce a sulfonic acid group, which is subsequently methylated to yield the sulfone. This method, however, risks over-sulfonation or decomposition due to the harsh acidic environment.

Nucleophilic Displacement on Halogenated Arenes

An alternative approach involves nucleophilic substitution on a halogenated precursor. For instance, 3,5-dinitrochlorobenzene can react with sodium methanesulfinate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–120°C). This displacement reaction forms the sulfone directly, leveraging the activating effect of nitro groups on the leaving group’s departure. This method mirrors the bromination and etherification steps described in Patent EP0211140A1, where allyl chloride reacts with dibrominated sulfones under alkaline conditions.

Nitration Strategies for Regioselective Functionalization

Introducing nitro groups at the 3 and 5 positions of a methyl phenyl sulfone precursor requires careful control of reaction conditions to ensure regioselectivity.

Sequential Nitration of Methyl Phenyl Sulfone

Methyl phenyl sulfone undergoes nitration preferentially at the meta position due to the electron-withdrawing sulfone group. A first nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 3-nitrophenyl methyl sulfone. A subsequent nitration at higher temperatures (50–60°C) introduces the second nitro group at the 5 position, forming the desired 3,5-dinitro derivative. This stepwise approach minimizes byproducts such as ortho or para isomers.

Direct Dinitration Using Mixed Acids

Alternatively, a one-pot dinitration can be achieved using a mixed acid system (HNO₃/H₂SO₄) with a nitrating agent like acetyl nitrate. The electron-deficient aromatic ring facilitates rapid nitration, though reaction temperatures must remain below 30°C to prevent decomposition. This method parallels bromination procedures in Patent EP0211140A1, where bromine is added incrementally to control substitution patterns.

Oxidation of Sulfide Intermediates

Oxidation of methyl-(3,5-dinitrophenyl)-sulfide to the corresponding sulfone offers a modular pathway.

Peracid-Mediated Oxidation

Treating methyl-(3,5-dinitrophenyl)-sulfide with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature quantitatively oxidizes the sulfide to the sulfone. This method, akin to sulfoximine syntheses in the RWTH Aachen document, ensures mild conditions and high yields.

Hydrogen Peroxide in Acidic Media

A cost-effective alternative employs 30% hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C. The reaction typically completes within 4–6 hours, though prolonged heating risks over-oxidation to sulfonic acids.

Purification and Characterization Techniques

Crystallization and Filtration

Crude this compound is purified via recrystallization from ethanol/water mixtures, yielding needle-like crystals similar to those described in Patent EP0211140A1. Filtration under reduced pressure removes insoluble byproducts.

Spectroscopic Analysis

-

¹H NMR : A singlet at δ 3.2 ppm corresponds to the methyl group bonded to sulfur. Aromatic protons appear as two doublets (δ 8.5–9.0 ppm) due to the nitro groups’ deshielding effect.

-

IR Spectroscopy : Strong absorptions at 1350 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) confirm sulfone and nitro functionalities.

Challenges and Optimization

Byproduct Formation in Nitration

Over-nitration or isomerization can occur if reaction temperatures exceed optimal ranges. Implementing low-temperature nitration (0–5°C) and stoichiometric control of HNO₃ reduces these risks.

Oxidation Selectivity

Sulfide oxidation must avoid over-oxidation to sulfonic acids. Using stoichiometric mCPBA (1.1 equivalents) ensures complete conversion to the sulfone without side reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Nitration | Methyl phenyl sulfone | HNO₃/H₂SO₄, 0–60°C | 65–70 | 95 |

| One-Pot Dinitration | Methyl phenyl sulfone | Acetyl nitrate, <30°C | 55–60 | 90 |

| Sulfide Oxidation | Methyl-(3,5-dinitrophenyl)-sulfide | mCPBA, CH₂Cl₂, RT | 85–90 | 98 |

Chemical Reactions Analysis

Types of Reactions

Methyl-(3,5-dinitrophenyl)-sulfon undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of the nitro groups can yield corresponding amines.

Substitution: The nitro groups can be substituted by nucleophiles such as methanol or phenylthio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used for the oxidation of sulfides to sulfones and sulfoxides.

Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be employed for the reduction of nitro groups.

Substitution: Nucleophilic substitution reactions often require dipolar aprotic solvents and bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Mononitrosulfones and tris(phenylsulfonyl)benzene.

Scientific Research Applications

Methyl-(3,5-dinitrophenyl)-sulfon has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(3,5-dinitrophenyl)-sulfon involves its interactions with nucleophiles and electrophiles. The nitro groups on the phenyl ring make it an electron-deficient aromatic compound, facilitating nucleophilic aromatic substitution reactions. The sulfone group can participate in oxidation and reduction reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone

Structure: This compound replaces the methanesulfonyl group with a piperidine-linked ethanone moiety. Key Differences:

- Functional Group: The ethanone-piperidine group introduces amide-like character, leading to amide bond isomerization as observed via variable-temperature NMR. At 20°C, distinct chemical shifts for protons near the amide bond indicate slow isomerization, with an energy barrier of 67 kJ/mol .

- Reactivity: Unlike the sulfone group, the ethanone-piperidine structure allows for dynamic isomerization, which may affect stability in synthetic or biological environments.

- Applications : Studied for conformational behavior rather than functional applications.

3,5-Dinitrobenzamide Derivatives

Examples: (3,5-Dinitrophenyl)-piperazin-1-yl-methanone (a2) and related analogs . Key Differences:

- Functional Group : Substitution of the sulfone with an amide (-CONR₂) linkage.

- Biological Activity : These derivatives were synthesized as antitubercular agents, with nitro groups critical for targeting Mycobacterium tuberculosis. The sulfone analog may exhibit differing bioavailability or target binding due to its stronger electron-withdrawing nature.

(3,5-Difluorophenyl)methanesulfonyl Chloride

Structure : Features fluorine substituents instead of nitro groups and a sulfonyl chloride (-SO₂Cl) group .

Key Differences :

- Substituents : Fluorine atoms are weaker electron-withdrawing groups compared to nitro, reducing ring electron deficiency.

- Reactivity : The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a precursor for further functionalization. In contrast, the methyl sulfone group in the parent compound is inert under most conditions.

- Applications : Primarily used as a synthetic intermediate, whereas the nitro-substituted sulfone may have end-use applications.

Herbicidal Sulfonamide Derivatives (e.g., Prosulfalin)

Structure: N-((4-(Dipropylamino)-3,5-dinitrophenyl)sulfonyl)-S,S-dimethylsulfilimine . Key Differences:

- Functional Groups : Combines sulfilimine (-N-S(O)-) and sulfonamide (-SO₂NH-) groups with nitro substituents.

- Applications : Prosulfalin is a herbicide targeting weed control. The presence of a sulfilimine group enhances soil persistence, whereas the methyl sulfone in the parent compound may degrade differently in environmental conditions.

- Electronic Profile : Both compounds leverage nitro groups for bioactivity, but the sulfilimine/sulfonamide hybrid in Prosulfalin introduces unique redox properties.

(3,5-Dichlorophenyl)methanesulfonamide

Structure : Substitutes nitro groups with chlorine atoms and replaces the sulfone with a sulfonamide (-SO₂NH₂) .

Key Differences :

- Substituents : Chlorine is moderately electron-withdrawing but less so than nitro, reducing ring activation for electrophilic substitution.

- Acidity: The sulfonamide group introduces acidic NH protons (pKa ~10), unlike the non-acidic methyl sulfone.

- Applications : Sulfonamides are common in pharmaceuticals; this derivative could have antimicrobial or enzymatic inhibition properties distinct from the nitro-sulfone analog.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Nitro groups dominate the electronic profile of Methyl-(3,5-dinitrophenyl)-sulfone, making it more reactive toward nucleophilic aromatic substitution compared to halogen-substituted analogs .

- Environmental Behavior : Herbicidal sulfonamides like Prosulfalin demonstrate that nitro-sulfone hybrids may persist in soil, necessitating environmental impact studies for the parent compound.

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl-(3,5-dinitrophenyl)-sulfon?

A common approach involves sulfonation or nucleophilic substitution reactions. For example, sulfonyl chlorides (e.g., (3,5-dichlorophenyl)methanesulfonyl chloride) can react with methylamine derivatives under controlled conditions. Evidence from similar compounds (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole) suggests using polar aprotic solvents (THF/DMF) at 60–80°C with catalytic bases (e.g., triethylamine) to enhance reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product. Monitor reaction progress using TLC or HPLC to optimize yield (typically 60–75%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : - and -NMR to confirm methyl sulfonyl and aromatic proton environments. The 3,5-dinitrophenyl group shows distinct deshielded aromatic signals (δ 8.5–9.0 ppm for ) .

- FT-IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1530–1380 cm (NO symmetric/asymmetric stretches) confirm sulfonyl and nitro functionalities .

- Mass Spectrometry : High-resolution ESI-MS or CI-MS to verify molecular weight (e.g., 515.27 g/mol for a related compound) and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound?

Refer to sulfone safety data sheets (SDS):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers away from reducing agents (nitro groups are oxidizers) .

Advanced: How do electron-withdrawing groups (e.g., nitro) influence the reactivity of aryl sulfones?

The 3,5-dinitro substituents enhance electrophilicity at the sulfonyl group, facilitating nucleophilic attack (e.g., in SNAr reactions). Computational studies (DFT) show decreased electron density at the sulfonyl sulfur due to nitro group resonance effects, increasing susceptibility to nucleophiles like amines or thiols . Experimental kinetic studies comparing this compound with non-nitro analogs reveal 2–3x faster reaction rates in nucleophilic substitutions .

Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Contradictions often arise from solvent effects or conformational flexibility. For example:

- NMR : Compare experimental -NMR (in CDCl) with DFT-calculated shifts (using Gaussian/B3LYP/6-31G*). Adjust for solvent polarity and dynamic averaging .

- IR : Use scaled vibrational frequency calculations to match experimental peaks. Discrepancies in NO stretches may indicate improper functional group orientation in the computational model .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Common issues include nitro group reduction or sulfone hydrolysis. To prevent:

- Reduction : Avoid strong reducing agents (e.g., LiAlH); use catalytic hydrogenation with Pd/C under mild H pressure .

- Hydrolysis : Conduct reactions in anhydrous solvents (e.g., THF) with molecular sieves to scavenge moisture .

- Byproduct Analysis : Use LC-MS to detect and quantify impurities (e.g., des-nitro derivatives) .

Advanced: How can computational modeling predict the electrochemical properties of this compound?

DFT studies (e.g., HOMO-LUMO gap analysis) reveal redox-active nitro groups. The LUMO is localized on the nitro moiety, suggesting reduction potentials around −0.8 V vs. SCE (supported by cyclic voltammetry) . Solvent effects (PCM models) adjust predictions for polar solvents (ε > 10), improving correlation with experimental data .

Advanced: What mechanistic insights explain the thermal stability of this compound?

Thermogravimetric analysis (TGA) shows decomposition >200°C. Computational bond dissociation energy (BDE) calculations indicate the C–S bond (≈300 kJ/mol) is weaker than S–O bonds (≈500 kJ/mol), making C–S cleavage the primary degradation pathway . Stabilization strategies include steric hindrance via ortho-substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.